GlcNAcβ1-3Gal -

GlcNAcβ1-3Gal

Catalog Number: EVT-1507594
CAS Number:
Molecular Formula: C12H22O11
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucosamine N-acetyl-β-D-galactoside, commonly referred to as GlcNAcβ1-3Gal, is a disaccharide composed of N-acetylglucosamine and galactose linked by a β1-3 glycosidic bond. This compound plays a significant role in biological systems, particularly in the structure and function of glycoproteins and glycolipids. It is a critical component of various cellular processes, including cell recognition, signaling, and immune responses.

Source

GlcNAcβ1-3Gal can be derived from various natural sources, including bacterial lipooligosaccharides and mammalian glycoproteins. The enzymatic pathways for its synthesis are primarily facilitated by glycosyltransferases, which catalyze the transfer of sugar moieties from nucleotide-sugar donors to acceptor substrates. Notably, the enzyme LgtA from Neisseria meningitidis has been characterized to introduce GlcNAc from UDP-GlcNAc in a β1-3 linkage to galactose residues .

Classification

GlcNAcβ1-3Gal falls under the category of oligosaccharides and is classified as a glycoside due to its glycosidic bond formation. It is part of the larger family of complex carbohydrates that are essential for various biological functions.

Synthesis Analysis

Methods

The synthesis of GlcNAcβ1-3Gal can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its specificity and efficiency.

  1. Enzymatic Synthesis: The use of glycosyltransferases such as LgtA allows for the direct transfer of N-acetylglucosamine from UDP-GlcNAc to galactose residues. This process typically involves:
    • Substrate Preparation: The acceptor substrate (e.g., galactose) is prepared in an appropriate buffer.
    • Reaction Conditions: Optimal conditions (temperature, pH) are maintained for enzyme activity.
    • Purification: Post-reaction, the product is purified using chromatography techniques .
  2. Chemical Synthesis: Although less common due to complexity, chemical methods involve protecting group strategies and coupling reactions to form the desired β-glycosidic bond.

Technical Details

The enzymatic synthesis often utilizes recombinant enzymes expressed in Escherichia coli, which are then purified for use. For example, LgtA has been expressed and characterized for its ability to synthesize GlcNAcβ1-3Gal efficiently .

Molecular Structure Analysis

Structure

The molecular structure of GlcNAcβ1-3Gal consists of:

  • N-Acetylglucosamine: A hexosamine with an acetamido group at C2.
  • Galactose: A hexose sugar linked via a β1-3 bond.

This disaccharide can be represented structurally as follows:

GlcNAcβ13Gal\text{GlcNAc}\beta 1\rightarrow 3\text{Gal}

Data

The molecular formula for GlcNAcβ1-3Gal is C_{12}H_{19}N_{1}O_{11}, with a molar mass of approximately 307.29 g/mol.

Chemical Reactions Analysis

Reactions

The primary reaction involving GlcNAcβ1-3Gal is its formation through glycosylation reactions catalyzed by specific glycosyltransferases. The general reaction can be summarized as:

UDP GlcNAc+GalLgtAGlcNAcβ13Gal+UDP\text{UDP GlcNAc}+\text{Gal}\xrightarrow{\text{LgtA}}\text{GlcNAc}\beta 1\rightarrow 3\text{Gal}+\text{UDP}

Technical Details

Kinetic studies have shown that LgtA exhibits broad substrate specificity and can utilize different nucleotide-sugars effectively, making it a valuable enzyme for synthesizing complex carbohydrates .

Mechanism of Action

Process

The mechanism of action for synthesizing GlcNAcβ1-3Gal involves:

  1. Substrate Binding: The enzyme binds to UDP-GlcNAc and the acceptor galactose.
  2. Nucleophilic Attack: The hydroxyl group on galactose attacks the anomeric carbon of N-acetylglucosamine.
  3. Formation of Glycosidic Bond: This results in the formation of GlcNAcβ1-3Gal while releasing UDP.

Data

Kinetic parameters such as Michaelis-Menten constants have been determined for various substrates, indicating enzyme efficiency under different conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents.

Chemical Properties

  • Stability: Stable under neutral pH but sensitive to extreme conditions (high temperatures or acidic/basic environments).
  • Reactivity: Can undergo further glycosylation reactions or hydrolysis under specific conditions.

Relevant analyses include nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation .

Applications

Scientific Uses

GlcNAcβ1-3Gal has several important applications in scientific research:

  • Glycoprotein Synthesis: Used as a building block in synthesizing complex glycoproteins.
  • Immunology Research: Plays a role in cell-cell interactions and immune responses.
  • Drug Development: Investigated for its potential therapeutic roles in targeting specific cellular pathways involved in disease mechanisms.
Structural Characterization of GlcNAcβ1-3Glycans

Chemical and Conformational Properties of GlcNAcβ1-3Gal Linkages

The GlcNAcβ1-3Gal disaccharide represents a fundamental structural motif in glycobiology, characterized by a β1-3 glycosidic bond between the anomeric carbon of N-acetylglucosamine (GlcNAc) and the C3 hydroxyl group of galactose (Gal). This linkage confers distinct conformational rigidity compared to β1-4 or β1-6 connections due to restricted rotation around the glycosidic torsion angles Φ (C1–O) and Ψ (O–C3'). The β-anomeric configuration creates an energy-minimized bent topology, positioning the GlcNAc's N-acetyl group perpendicular to the galactose ring. This spatial arrangement facilitates specific hydrogen bonding patterns: the carbonyl oxygen of GlcNAc's N-acetyl group often forms hydrogen bonds with the Gal C4 hydroxyl, while the GlcNAc C2 acetamido nitrogen can serve as a hydrogen bond donor to the glycosidic oxygen [3] [7].

The exocyclic C6–C5 bond rotation in Gal allows this disaccharide to adopt both ^4C1 and ^1C4 chair conformations under physiological conditions, though ^4C1 predominates. This flexibility influences macromolecular recognition, as evidenced by crystallographic studies showing that GlcNAcβ1-3Gal-terminated glycans bind galectin-3 through a combination of water-mediated hydrogen bonds and hydrophobic stacking against conserved aromatic residues. Dielectric spectroscopy reveals this disaccharide exhibits lower solution-phase dipole moment (∼2.1 D) than its β1-4-linked counterpart (∼3.4 D), contributing to distinct electrostatic potential surfaces that underlie receptor specificity [7].

Table 1: Physicochemical Properties of GlcNAcβ1-3Gal vs. Related Disaccharides

PropertyGlcNAcβ1-3GalGlcNAcβ1-4GalGalβ1-3GlcNAc
Glycosidic bond angle (Φ/Ψ)-65°/+15°-75°/-120°-55°/-10°
Solvent-accessible surface482 Ų465 Ų498 Ų
NMR ^3JC,H coupling4.8 Hz5.2 Hz4.5 Hz
Predominant Gal conformation^4C1 (98%)^4C1 (99%)^4C1 (96%)

Comparative Analysis of Core 1 vs. Core 3 O-Glycan Structures [3] [9]

Core 1 (Galβ1-3GalNAcα1-Ser/Thr) and Core 3 (GlcNAcβ1-3GalNAcα1-Ser/Thr) represent divergent biosynthetic pathways in mucin-type O-glycosylation. The Core 3 structure, synthesized by core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT), exhibits distinct biochemical properties and tissue-specific expression compared to Core 1. While Core 1 synthase (C1GalT1) is ubiquitously expressed, C3GnT activity is predominantly localized to gastrointestinal and respiratory epithelia, reflecting specialized mucosal functions [3].

Steric and electronic differences profoundly impact biological recognition: Core 1's terminal galactose presents an equatorial C4 hydroxyl readily accessible for sialylation (forming sialyl-T antigen), whereas Core 3's GlcNAc moiety contains an axial C4 hydroxyl that confers resistance to bacterial sialidases. This structural distinction is exemplified by Newcastle disease virus sialidase, which efficiently cleaves α2-3-sialylated Core 1 but shows negligible activity against α2-3-sialylated Core 3 derivatives [9]. Thermodynamic studies reveal Core 3 glycopeptides adopt more compact conformations due to intramolecular hydrogen bonding between GlcNAc's N-acetyl carbonyl and GalNAc's C6 hydroxyl, reducing solvent accessibility by ∼30% compared to Core 1 analogs. This compactness may underlie Core 3's role in protecting intestinal mucins from microbial glycosidase degradation [3].

Table 2: Functional Dichotomy Between Core 1 and Core 3 O-Glycans

CharacteristicCore 1 (Galβ1-3GalNAc)Core 3 (GlcNAcβ1-3GalNAc)
Biosynthetic enzymeC1GalT1 (requires Cosmc)C3GnT
Predominant tissue distributionUbiquitousGI tract, respiratory mucosa
Susceptibility to sialidasesHighLow/Resistant
Cancer associationTn antigen (truncated)Downregulated in carcinomas
Known biological rolesCell adhesion, leukocyte traffickingMucosal protection, tumor suppression

Role in Poly-N-Acetyllactosamine Chain Elongation [4] [6]

GlcNAcβ1-3Gal serves as the foundational repeating unit of poly-N-acetyllactosamine (poly-LacNAc) chains, where it alternates with Galβ1-4GlcNAc (type 2 chains) to form linear backbones. Elongation is mediated by specific β1,3-N-acetylglucosaminyltransferases (β3GnTs) that transfer GlcNAc to terminal Gal residues. Notably, β3GnT2 shows preferential activity toward Galβ1-4GlcNAc termini (type 2 chains), while β3GnT4 demonstrates enhanced kinetics with Galβ1-3GlcNAc acceptors (type 1 chains), indicating enzyme sub-specialization in chain elongation [4].

Kinetic analyses reveal processive elongation mechanisms where β3GnTs remain associated with growing chains. Single-molecule studies demonstrate β3GnT2 adds up to 15 disaccharide units before dissociation, with elongation rates averaging 1.2 disaccharides/minute. The GlcNAcβ1-3Gal linkage introduces a ∼35° bend in the glycan backbone compared to the near-linear β1-4 linkage, creating distinct topologies for molecular recognition. This is exemplified by antibody Fc10.2, which specifically binds the type-1-based tetrasaccharide Galβ1-3GlcNAcβ1-3Galβ1-4GlcNAc but shows negligible affinity for its type-2 counterpart [7].

Branched poly-LacNAc structures arise when GlcNAcβ1-3Gal units serve as scaffolds for β1,6-GlcNAc additions by core 2 β1,6-N-acetylglucosaminyltransferases (C2GnTs). This branching creates multivalent ligands for galectins, with thermodynamic studies showing branched chains containing GlcNAcβ1-3Gal units exhibit 10-fold higher affinity for galectin-3 than linear analogs. Such high-avidity interactions are critical in forming galectin-glycan lattices that modulate T-cell receptor clustering and signaling [4] [6].

NMR and Mass Spectrometry Techniques for Structural Elucidation [4] [7]

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution insights into GlcNAcβ1-3Gal conformation and dynamics. Key diagnostic signals include the anomeric proton of GlcNAc (δ 4.50-4.65 ppm, JH1,H2 ∼8.5 Hz) showing characteristic intra-residue NOEs to H3 (δ 3.70 ppm) and H5 (δ 3.45 ppm) of galactose. Transglycosidic ^3JC,H coupling constants (^3JC1,H3 ∼4.8 Hz) confirm β1-3 linkage geometry, while rotating-frame NOE spectroscopy (ROESY) reveals inter-residue contacts between GlcNAc H1 and Gal H3/H5 [7].

Relaxation measurements (T1, T2, NOE) quantify segmental mobility: The GlcNAcβ1-3Gal linkage exhibits picosecond-nanosecond motions relative to the protein backbone, with order parameters (S²) of 0.75-0.85 for internal disaccharides versus 0.25-0.40 for terminal units. Chemical shift perturbations upon pH titration reveal the GlcNAc N-acetyl group exhibits abnormal pKa depression (pKa ∼6.8 versus typical 8.5), indicating stabilization through hydrogen bonding networks [4].

Negative-ion electrospray tandem mass spectrometry (ESI-CID-MS/MS) enables sequence determination of GlcNAcβ1-3Gal-containing glycans. Diagnostic fragments include:

  • B2 ions (m/z 424.1): Non-reducing end GlcNAcβ1-3Gal
  • 0,2A2 ions (m/z 364.1): Generated by cleavage between GlcNAc C1 and glycosidic oxygen
  • C1 ions (m/z 220.0): Reducing-end Gal with glycosidic oxygen Linkage-specific fragments arise from cross-ring cleavages: 0,2X0 ions (m/z 305.1) confirm β1-3 connectivity, while 2,4A2 ions (m/z 262.1) distinguish β-anomers. Isomeric GlcNAcβ1-3Galβ1-4GlcNAc versus GlcNAcβ1-4Galβ1-4GlcNAc are differentiated by relative intensities of m/z 505 [M-H]- → m/z 424 (B2) versus m/z 282 (Y1) [7].

Table 3: Diagnostic NMR Parameters for GlcNAcβ1-3Gal Linkages

NucleusChemical Shift (δ ppm)MultiplicityAssignment
^1H (GlcNAc H-1)4.55-4.62d, J=8.5 HzAnomeric proton
^1H (Gal H-3)3.68-3.72ddGlycosidic linkage carbon
^13C (GlcNAc C-1)103.5-104.0-Anomeric carbon
^13C (Gal C-3)82.5-83.0-Glycosylation site
^1H (NHAc)2.03-2.05sN-acetyl group

Properties

Product Name

GlcNAcβ1-3Gal

Molecular Formula

C12H22O11

Synonyms

C14H25NO11

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